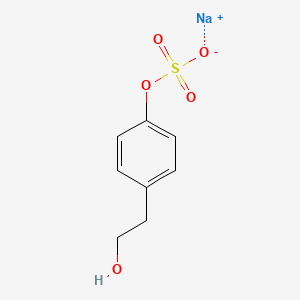

Tyrosol Sulfate Sodium Salt

Description

Contextualization of Phenylethanoid Sulfates in Biological Systems

Phenylethanoid glycosides (PhGs) represent a class of water-soluble polyphenolic compounds widely distributed throughout the plant kingdom. nih.govnih.gov These compounds are found in various parts of plants, including roots, stems, leaves, flowers, and fruits. nih.gov Structurally, PhGs are characterized by a phenylethanoid aglycone moiety, such as hydroxytyrosol (B1673988), linked to a sugar unit, which is often further decorated with aromatic acids. nih.govshimadzu.com.cn In biological systems, PhGs and related phenylethanoid compounds exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antibacterial effects. nih.govshimadzu.com.cnscispace.com

Upon ingestion by humans or animals, these compounds undergo extensive metabolism. shimadzu.com.cn The metabolic process involves both phase I reactions (like oxidation and reduction) and phase II conjugation reactions. shimadzu.com.cnfrontiersin.org Phase II metabolism is a crucial pathway where enzymes facilitate the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the parent compound. nih.gov This conjugation, particularly sulfation, increases the water solubility of the phenylethanoids, aiding in their circulation and eventual excretion. mdpi.com The formation of phenylethanoid sulfates is, therefore, a key step in the metabolic journey of these dietary compounds within biological systems, influencing their bioavailability and biological activity. frontiersin.orgproquest.com

Overview of Tyrosol Derivatives and Circulating Metabolites

Tyrosol, a phenylethanoid found in sources like extra virgin olive oil, is subject to extensive first-pass metabolism in the gut and liver following oral consumption. nih.govproquest.com This results in poor bioavailability of the parent tyrosol molecule, with its metabolites being the predominant forms found circulating in the bloodstream. nih.govproquest.com The primary metabolic transformation for tyrosol is phase II conjugation, leading to the formation of sulfated and glucuronidated derivatives. frontiersin.orgnih.gov

Sulphation in the liver is considered a major metabolic route for tyrosol. proquest.com Consequently, tyrosol 4'-O-sulfate is one of the most abundant metabolites of tyrosol detected in plasma. mdpi.comproquest.com Along with the sulfate conjugate, tyrosol glucuronide is another significant metabolite. nih.govcsic.es These conjugated forms reach higher concentrations in circulation than unmetabolized tyrosol. frontiersin.org Studies in rats have shown that tyrosol is absorbed and its metabolites are excreted via the kidneys, typically within eight hours of administration. nih.govproquest.com The presence of these derivatives in systemic circulation underscores their importance when considering the biological effects attributed to the consumption of tyrosol-rich foods. nih.gov

| Parent Compound | Major Circulating Metabolites | Metabolic Pathway |

| Tyrosol | Tyrosol-4'-O-sulfate | Phase II (Sulfation) |

| Tyrosol | Tyrosol glucuronide | Phase II (Glucuronidation) |

| Hydroxytyrosol | Hydroxytyrosol sulfate | Phase II (Sulfation) |

| Hydroxytyrosol | Hydroxytyrosol glucuronide | Phase II (Glucuronidation) |

| Hydroxytyrosol | Homovanillic acid (HVA) | Phase I (O-methylation) & subsequent metabolism |

Rationale for Advanced Academic Investigation of Tyrosol Sulfate Sodium Salt

The rationale for the focused academic investigation of tyrosol sulfate sodium salt stems from the recognition that metabolites, not just parent compounds, can be biologically active. frontiersin.orgnih.gov Since tyrosol sulfate is a primary circulating form of tyrosol in the body, its intrinsic biological effects are of significant scientific interest. proquest.comnih.gov It is crucial to determine whether the health benefits associated with tyrosol are attributable to the parent molecule, its metabolites, or both.

Recent research has begun to challenge the assumption that sulfation is solely a deactivation and elimination pathway. proquest.comnih.gov In vitro studies have demonstrated that tyrosol sulfate can retain biological activity. For instance, tyrosol sulfate has shown an efficiency comparable to its parent compound in protecting intestinal cells from oxidative damage. proquest.comnih.gov It has also been shown to increase nitric oxide (NO) levels in endothelial cells, a key factor in vascular health. nih.gov These findings suggest that the sulfated metabolite may contribute directly to the physiological effects observed after consuming tyrosol-containing products. frontiersin.orgresearchgate.net

To facilitate this research, the chemical synthesis of tyrosol sulfate has been developed, often resulting in the stable sodium salt form for experimental use. csic.esacs.org The availability of this synthesized compound is essential for conducting controlled in vitro and in vivo studies to elucidate its specific mechanisms of action and biological functions, independent of the parent tyrosol. nih.govacs.org Therefore, advanced investigation into tyrosol sulfate sodium salt is critical for a more accurate understanding of the molecular basis for the health effects of dietary phenolics like tyrosol.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C₈H₉NaO₅S |

|---|---|

Molecular Weight |

240.21 |

Synonyms |

p-Hydroxyphenethyl Alcohol p-(Hydrogen Sulfate) Sodium Salt; 4-(Sulfooxy)benzeneethanol Sodium Salt; |

Origin of Product |

United States |

Synthetic Routes and Derivatization Strategies of Tyrosol Sulfate Sodium Salt

Chemical Synthesis Approaches for Tyrosol Sulfation

The direct chemical sulfation of tyrosol is a primary method for producing tyrosol sulfate (B86663). This process involves the introduction of a sulfate group onto the tyrosol molecule, a reaction that can be finely tuned to achieve desired products.

Optimization of Sulfation Reaction Conditions for Monosulfated Tyrosol

The synthesis of the monosulfated derivative of tyrosol, specifically sodium 2-(4-hydroxyphenyl)ethyl sulfate (TyrS), has been achieved through a carefully optimized protocol. nih.govacs.org The primary goal of this optimization is to selectively derivatize the alcoholic hydroxyl (OH) group of tyrosol, while leaving the phenolic OH group unmodified. nih.govacs.orgnih.gov This selective sulfation is crucial for preserving certain chemical properties, such as antioxidant activity, which is associated with the free phenolic hydroxyl. nih.govacs.org

The process begins with dissolving tyrosol in an anhydrous solvent, followed by the addition of a sulfating agent. nih.govacs.org After the reaction reaches completion under controlled temperature and time, the solvent is removed. The resulting residue undergoes a purification process, which includes washing with an organic solvent to remove unreacted starting material and byproducts. The pH of the aqueous layer is then adjusted to 9.0 using sodium hydroxide (B78521) before it is dried. nih.govacs.org Final purification is typically performed using column chromatography to isolate the pure monosulfated tyrosol, which is obtained as its sodium salt. nih.govacs.org The successful sulfation at the alcoholic position is confirmed by NMR spectroscopy, which shows a characteristic downfield shift of the protons adjacent to the newly formed sulfate ester group. nih.govacs.org

Utilization of Sulfur Trioxide-Triethylamine Complex

A key reagent in the optimized sulfation of tyrosol is the sulfur trioxide-triethylamine (SO₃-TEA) complex. nih.govacs.org This complex is a stable and commercially available sulfonating agent that offers a milder alternative to other more aggressive reagents, allowing for greater control over the reaction. nih.govacs.orgnih.govchemimpex.com In the established procedure for creating monosulfated tyrosol, the reaction is conducted with 5 molar equivalents of the SO₃-TEA complex relative to tyrosol. nih.govacs.org The use of this specific sulfur trioxide-amine complex is a common and effective method for the sulfation of alcohol and phenol (B47542) groups in a variety of small organic molecules. nih.gov

The reaction is typically carried out in anhydrous dimethylformamide (DMF) at a temperature of 60 °C for 24 hours to ensure the completion of the sulfation process. nih.govacs.org This method has proven effective, yielding the desired sodium 2-(4-hydroxyphenyl)ethyl sulfate with a 48% yield after purification. nih.govacs.org

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Tyrosol | nih.gov, acs.org |

| Sulfating Agent | Sulfur Trioxide-Triethylamine Complex (SO₃-TEA) | nih.gov, acs.org |

| Molar Ratio | 5 molar equivalents of SO₃-TEA to Tyrosol | nih.gov, acs.org |

| Solvent | Anhydrous Dimethylformamide (DMF) | nih.gov, acs.org |

| Temperature | 60 °C | nih.gov, acs.org |

| Time | 24 hours | nih.gov, acs.org |

| Product | Sodium 2-(4-hydroxyphenyl)ethyl sulfate (TyrS) | nih.gov, acs.org |

| Yield | 48% | nih.govacs.org |

Biosynthetic and Enzymatic Pathways Relevant to Tyrosol Sulfation

Biological methods, including microbial fermentation and enzymatic catalysis, provide alternative and often more sustainable routes for producing tyrosol and its sulfated derivatives. These pathways leverage the metabolic machinery of microorganisms and the specificity of enzymes.

Microbial Production of Tyrosol Precursors (e.g., from p-coumaric acid, glucose, glycerol)

The production of tyrosol, the essential precursor for tyrosol sulfate, can be efficiently achieved through microbial fermentation using metabolically engineered bacteria, most notably Escherichia coli. nih.govnih.govsigmaaldrich.com These engineered microbes can convert simple, renewable carbon sources like glucose and glycerol (B35011), or lignin-derived compounds such as p-coumaric acid, into tyrosol. nih.govacs.orgnih.gov

One established pathway converts p-coumaric acid into tyrosol with a high conversion rate of over 90% in E. coli. acs.orgnih.govacs.org This is accomplished through a synthetic enzyme cascade involving:

Ferulic acid decarboxylase (FDC1) from Saccharomyces cerevisiae

Styrene monooxygenase (SMO) from Pseudomonas putida

Styrene oxide isomerase (SOI) from Pseudomonas putida

Phenylacetaldehyde reductase (PAR) from Solanum lycopersicum acs.orgnih.govacs.org

For de novo synthesis from simple sugars, pathways are engineered to channel carbon flux from central metabolism. By introducing genes like ARO10 (encoding a phenylpyruvate decarboxylase) and ARO8 from Saccharomyces cerevisiae into E. coli, the microbe can produce tyrosol from glucose. nih.gov Further modifications, such as deleting competing metabolic pathway genes (feaB, pheA) and regulatory genes (tyrR), have significantly increased tyrosol titers. nih.govacs.org One engineered E. coli strain was able to produce up to 28 mM (approximately 3.9 g/L) of tyrosol from glucose in a fermenter. nih.govacs.org Additionally, by connecting the synthetic pathway to the endogenous L-tyrosine metabolism using tyrosine ammonia-lyase (TAL), production of tyrosol from glycerol has been demonstrated, reaching 545.51 mg/L in a tyrosine-overproducing strain. acs.orgnih.gov

| Microorganism | Precursor | Key Genes / Enzymes | Product Titer / Conversion Rate | Reference |

|---|---|---|---|---|

| Escherichia coli | p-Coumaric Acid | FDC1, SMO, SOI, PAR | >90% conversion | acs.org, acs.org |

| Escherichia coli | Glucose | ARO10*, deletion of feaB, pheA, tyrB, tyrR | 28 mM (3.9 g/L) | nih.gov, acs.org |

| Escherichia coli | Glycerol | TAL, FDC1, SMO, SOI, PAR | 545.51 mg/L | acs.org, nih.gov |

| Escherichia coli | Tyrosine | Co-overexpression of ARO8 and ARO10 | 8.71 mM from 10 mM tyrosine | nih.gov |

Enzymatic Derivatization Processes for Sulfated Forms

Enzymatic methods offer a high degree of selectivity for producing sulfated derivatives of tyrosol. A chemoenzymatic approach using arylsulfotransferase (AST) from the bacterium Desulfitobacterium hafniense provides a rapid, one-step method for sulfation. acs.org This enzyme demonstrates high selectivity for the aromatic hydroxyl group, resulting in the formation of tyrosol-4-O-sulfate. acs.org This process is efficient and applicable to a range of phenolic compounds. acs.org

In addition to direct sulfation, enzymes are used to derivatize already sulfated molecules. For instance, horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂), can be used to oxidize and polymerize monosulfated tyrosol (TyrS) into sulfated oligomers. nih.govnih.gov This enzymatic process specifically targets TyrS where the alcoholic hydroxyl group is already protected by sulfation, leading to the formation of complex oligomeric structures. nih.govnih.gov

Preparation of Tyrosol Sulfate Oligomeric Forms

Beyond the monomeric form, sulfated oligomers of tyrosol have been synthesized using different strategies, resulting in products with distinct structural features. nih.govnih.gov These methods aim to combine the polymeric nature of tyrosol with the properties imparted by sulfation.

Two primary approaches have been developed for this purpose:

OligoTyrS I: This method involves a two-step process. First, tyrosol is polymerized to form tyrosol oligomers (OligoTyr). Subsequently, these pre-formed oligomers are sulfated using the same chemical method employed for the monomer, utilizing the sulfur trioxide-triethylamine complex (SO₃-TEA). nih.govnih.gov This results in a product where the sulfation occurs almost completely on the hydroxyl group of the phenylethyl side chain, leaving the phenolic hydroxyl groups largely free. nih.govnih.govresearchgate.net

OligoTyrS II: This approach reverses the order of operations. First, tyrosol is chemically sulfated to produce the monosulfated monomer, TyrS. nih.govacs.org This monomer is then subjected to enzymatic oxidation using horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂). nih.govacs.orgnih.gov This enzymatic polymerization of the sulfated monomer leads to oligomers with highly varied structural features. The resulting OligoTyrS II involves not only linkages through the aromatic ring but also substantial participation of the phenolic OH group in the oligomerization, leading to a more complex and irregular structure compared to OligoTyrS I. nih.govnih.gov

| Method | Starting Material | Key Reagents/Enzymes | Description | Product Name | Reference |

|---|---|---|---|---|---|

| Chemical Sulfation of Oligomers | Tyrosol Oligomers (OligoTyr) | SO₃-TEA Complex | Pre-formed tyrosol oligomers are chemically sulfated. Sulfation primarily targets the alcoholic -OH group. | OligoTyrS I | nih.gov, nih.gov |

| Enzymatic Polymerization of Monomer | Monosulfated Tyrosol (TyrS) | Horseradish Peroxidase (HRP), H₂O₂ | Monosulfated tyrosol is polymerized enzymatically. Leads to complex structures with involvement of the phenolic -OH group. | OligoTyrS II | nih.gov, nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of Tyrosol Sulfate (B86663) Sodium Salt

Spectroscopic methods are fundamental in confirming the chemical structure of tyrosol sulfate sodium salt. These techniques provide detailed information about the molecular framework and the specific arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of tyrosol sulfate sodium salt. Both ¹H NMR and ¹³C NMR are utilized to provide a detailed picture of the molecule's carbon-hydrogen framework. nih.govacs.org

In ¹H NMR analysis of tyrosol sulfate sodium salt in deuterium (B1214612) oxide (D₂O), characteristic signals are observed. nih.govacs.org A triplet at approximately 2.80 ppm corresponds to the protons of the ethyl side chain adjacent to the aromatic ring, while another triplet around 4.19 ppm is assigned to the protons of the ethyl group attached to the sulfate moiety. The aromatic protons appear as doublets at approximately 6.83 ppm and 7.20 ppm, confirming the para-substituted benzene (B151609) ring. nih.govacs.org

¹³C NMR spectroscopy further corroborates the structure. Key chemical shifts in D₂O include a signal at roughly 33.9 ppm for the ethyl carbon attached to the ring, and a signal around 69.7 ppm for the carbon bearing the sulfate group. The aromatic carbons resonate at approximately 115.4, 129.8, 130.3, and 154.1 ppm. nih.govacs.org

Table 1: NMR Spectroscopic Data for Tyrosol Sulfate Sodium Salt in D₂O

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 2.80 | triplet | 6.8 | -CH₂-Ar |

| ¹H | 4.19 | triplet | 6.8 | -CH₂-OSO₃⁻ |

| ¹H | 6.83 | doublet | 8.4 | Aromatic CH |

| ¹H | 7.20 | doublet | 8.4 | Aromatic CH |

| ¹³C | 33.9 | -CH₂-Ar | ||

| ¹³C | 69.7 | -CH₂-OSO₃⁻ | ||

| ¹³C | 115.4 | Aromatic CH | ||

| ¹³C | 129.8 | Aromatic CH | ||

| ¹³C | 130.3 | Aromatic C-CH₂ | ||

| ¹³C | 154.1 | Aromatic C-O |

Electrospray Ionization Mass Spectrometry (ESI-MS) Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is instrumental in determining the molecular weight and confirming the identity of tyrosol sulfate sodium salt. In positive ion mode (ESI+), the compound is typically detected as a sodium adduct, [M+Na]⁺, with a mass-to-charge ratio (m/z) of 263. nih.govacs.org In negative ion mode (ESI-), the deprotonated molecule, [M-H]⁻, is observed at an m/z of 217. mdpi.com This technique provides clear evidence for the successful sulfation of tyrosol and the formation of its sodium salt. nih.govacs.org

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the purification, analysis, and quantification of tyrosol sulfate sodium salt, particularly within complex biological samples.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the purification and analytical determination of tyrosol sulfate sodium salt. nih.govacs.org Following its synthesis, HPLC is employed to isolate the compound from the reaction mixture, with fractions being collected and analyzed for purity. nih.govacs.org For analytical purposes, HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD), allows for the quantification of tyrosol sulfate. scielo.br The method often utilizes a reversed-phase column, such as a C18 column, with a gradient mobile phase typically consisting of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic or acetic acid to improve peak shape. scielo.brnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for identifying and quantifying tyrosol sulfate in biological fluids like plasma and urine. mdpi.comgoogle.com This method combines the separation power of HPLC with the mass analysis capabilities of MS. In metabolic studies, LC-MS has been used to identify tyrosol-4-sulfate as a major metabolite in rat plasma after oral administration of tyrosol. mdpi.com The use of tandem mass spectrometry (MS/MS) provides further structural confirmation through the analysis of fragmentation patterns. acs.org

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For even greater resolution, speed, and sensitivity, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is employed. nih.gov This advanced technique utilizes columns with smaller particle sizes, leading to more efficient separations. UHPLC-MS/MS is particularly valuable for the analysis of tyrosol sulfate in complex matrices like tissue samples, where high sensitivity and specificity are required to overcome interferences. nih.govnih.gov The method has been successfully applied to pharmacokinetic studies, allowing for the precise measurement of tyrosol sulfate concentrations over time in various tissues. mdpi.comresearchgate.net The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances the selectivity and accuracy of quantification. nih.gov

Table 2: Summary of Chromatographic Methods for Tyrosol Sulfate Sodium Salt Analysis

| Technique | Column Type | Mobile Phase Example | Detection | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with Formic or Acetic Acid | DAD, MS | Purification, Quantification nih.govacs.orgscielo.brnih.gov |

| LC-MS | Reversed-Phase C18 | Acetonitrile/Water with Formic Acid | ESI-MS, ESI-MS/MS | Metabolite Identification and Quantification mdpi.comgoogle.comacs.org |

| UHPLC-MS/MS | Reversed-Phase C18 | Acetonitrile/Water with Formic Acid | ESI-MS/MS (MRM) | High-Sensitivity Quantification in Biological Matrices nih.govnih.govresearchgate.net |

Quantitative Analysis Protocols in Biological Matrices

The quantification of Tyrosol Sulfate Sodium Salt in complex biological matrices such as plasma, urine, and tissue homogenates is critical for understanding the pharmacokinetics and metabolism of its parent compound, tyrosol. Due to the low concentrations typically present and the complexity of these samples, highly sensitive and selective analytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering robust and reliable quantification.

Protocols generally involve three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation aims to extract the analyte from the matrix and remove interfering substances like proteins and fats. Common techniques include protein precipitation for plasma samples, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ugr.es Chromatographic separation, typically using reversed-phase columns, isolates Tyrosol Sulfate from other metabolites and endogenous compounds. Finally, tandem mass spectrometry provides definitive identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

Research Findings and Methodological Details

Several studies have developed and validated methods for the quantification of tyrosol and its metabolites, including Tyrosol Sulfate. In a study investigating the pharmacokinetics of tyrosol metabolites in rats, Tyrosol-4-sulfate was identified as a major metabolite in plasma. nih.govmdpi.com The analysis was performed using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). mdpi.com The method demonstrated good linearity for Tyrosol-4-sulfate quantification over a concentration range of 0.1–2 mg/mL, with a correlation coefficient (r²) above 0.99. nih.gov The precision and accuracy were well within the accepted range of 10%. nih.gov

Another study utilized a UPLC-MS/MS system to quantify p-tyrosol sulfate in various rat biological matrices. rsc.org This method achieved a lower limit of quantification (LOQ) of 5 ng/mL. The validation data showed excellent performance, with linearity (r²) greater than 0.995 across a range of 5–2500 ng/mL, intra-day and inter-day precision (%RSD) below 10.4%, and accuracy within 85.4% to 100%. rsc.org The extraction recovery from the biological matrices was consistently between 87.2% and 94%. rsc.org

For the analysis of metabolites in human urine, researchers have employed rapid resolution liquid chromatography (RRLC) coupled to a time-of-flight (TOF) mass spectrometer. ugr.es Sample preparation involved acidification of the urine followed by liquid-liquid extraction with ethyl acetate, which yielded recoveries between 35% and 75% for the phenolic compounds studied. ugr.es While not specifically for Tyrosol Sulfate, methods developed for its isomer, hydroxytyrosol (B1673988) sulfate, in rat plasma are directly relevant. One such LC-MS/MS method reported an LOQ of 0.2 nmol/L, with linearity (R²) exceeding 0.998 and precision (CV) under 15%. acs.orgnih.gov

The following tables summarize the parameters from published analytical methods and the pharmacokinetic data obtained for Tyrosol Sulfate.

Table 1: Summary of LC-MS/MS Method Parameters for Tyrosol Sulfate Quantification

| Matrix | Analytical Technique | Column | Key Validation Parameters | Source |

|---|---|---|---|---|

| Rat Plasma | UPLC-Q-TOF-MS | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | Linearity: 0.1–2 mg/mL (r² > 0.99); Precision/Accuracy: < 10% | nih.govmdpi.com |

| Rat Plasma, Urine, Liver Homogenate | UPLC-MS/MS | Waters Acquity HSS T3 (2.1 mm × 100 mm, 1.8 µm) | LOQ: 5 ng/mL; Linearity: 5–2500 ng/mL (r² > 0.995); Precision: < 10.4% RSD; Accuracy: 85.4–100% | rsc.org |

| Rat Plasma (for Hydroxytyrosol Sulfate) | LC-MS/MS | Not specified | LOQ: 0.2 nmol/L; Linearity: R² > 0.998; Precision: < 15% CV | acs.orgnih.gov |

| Human Urine | RRLC-ESI-TOF MS | Not specified | Sample Prep: Liquid-Liquid Extraction; Recovery: 35-75% | ugr.es |

Table 2: Pharmacokinetic Parameters of Tyrosol-4-Sulfate in Rat Plasma

| Parameter | Value (at 100 mg/kg dose) | Value (at 200 mg/kg dose) | Source |

|---|---|---|---|

| Cmax (Maximum Plasma Concentration) | 7.9 mg/mL | 12.1 mg/mL | nih.gov |

| Tmax (Time to reach Cmax) | 10.7 min | 10.6 min | nih.gov |

The mass spectrometric detection of Tyrosol Sulfate is typically performed in negative ion mode using electrospray ionization (ESI). The deprotonated molecule [M-H]⁻ is observed at an m/z of 217. mdpi.com For quantitative analysis using tandem mass spectrometry (MS/MS), a specific fragmentation transition is monitored to ensure selectivity and minimize matrix interference.

Metabolic Disposition and Biotransformation Dynamics of Tyrosol Sulfate Sodium Salt

Absorption and Distribution Dynamics of Sulfated Metabolites

Following oral administration, tyrosol is rapidly absorbed and undergoes significant metabolism. One of its primary metabolites is tyrosol-4-sulfate (T4S). Pharmacokinetic studies in rat models have shown that after a single oral dose of tyrosol, T4S is quickly detected in the plasma, generally within the first hour. nih.gov This rapid appearance suggests efficient absorption of the parent compound, tyrosol, and a swift conversion to its sulfated form. nih.gov

The distribution of tyrosol's sulfated metabolites is not uniform throughout the body. Studies have revealed that these metabolites are distributed to most organs and tissues but are found in the highest concentrations in the liver and kidneys. nih.gov This pattern of distribution indicates that the liver is a primary site for the sulfation of tyrosol and that the kidneys are central to the elimination process of these metabolites. nih.gov Other tissues, such as the spleen, also show detectable levels of tyrosol-4-sulfate, while it is generally not found in tissues like epididymal fat or the lungs. nih.gov The metabolites are typically eliminated from tissues within approximately four hours. nih.gov

Table 1: Tissue Distribution of Tyrosol-4-Sulfate (T4S) in Rats Following Oral Administration of Tyrosol

| Tissue | Relative Concentration of T4S |

|---|---|

| Liver | Highest |

| Kidney | High |

| Spleen | Moderate |

| Heart | Detected |

| Lungs | Not Detected |

| Epididymal Adipose Tissue | Not Detected |

This table is an interactive representation of data indicating the primary sites of metabolite accumulation. nih.gov

Hepatic and Renal Processing Pathways

The biotransformation of tyrosol into tyrosol sulfate (B86663) is a Phase II metabolic reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). mdpi.comnih.gov These enzymes are crucial in the metabolism of a wide range of compounds, including drugs, dietary chemicals, and endogenous molecules. xenotech.com SULTs facilitate the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of tyrosol. xenotech.com This process, known as sulfonation or sulfation, significantly increases the water solubility of the compound, which is a critical step for its subsequent excretion. xenotech.com

In humans, SULTs are expressed in various tissues, with particularly high concentrations in the liver and small intestine, which are key sites for drug and xenobiotic metabolism. xenotech.com The liver, in particular, is considered the major site for the sulfation of tyrosol. nih.govresearchgate.net The specific SULT isoenzymes involved in tyrosol metabolism contribute to the efficiency of its conversion to tyrosol-4-sulfate. mdpi.comnih.gov

The primary route of elimination for tyrosol and its sulfated metabolites is through the kidneys. nih.govresearchgate.net After being processed in the liver, the water-soluble tyrosol-4-sulfate is transported via the bloodstream to the kidneys, where it is filtered from the blood and excreted in the urine. nih.gov Pharmacokinetic studies have demonstrated that tyrosol-4-sulfate can be detected in urine shortly after oral administration of tyrosol, with peak concentrations appearing within a few hours. nih.gov The rapid renal clearance of these sulfated conjugates, typically within 8 to 12 hours, indicates an efficient detoxification and elimination pathway for tyrosol. nih.govresearchgate.net

Table 2: Pharmacokinetic Parameters of Tyrosol-4-Sulfate (T4S) in Rat Urine After Oral Tyrosol Administration

| Parameter | Value (at 100 mg/kg dose) | Value (at 200 mg/kg dose) |

|---|---|---|

| Tmax (Time to reach max concentration) | ~2.0 - 2.9 hours | ~2.0 - 2.9 hours |

| Elimination Time | ~12 hours | ~12 hours |

This interactive table summarizes key pharmacokinetic data for the urinary excretion of T4S. nih.gov

Biotransformation in In Vitro Gastrointestinal Models

To better understand the metabolic fate of tyrosol in the human digestive system, researchers have utilized in vitro models that simulate the conditions of the gastrointestinal tract. One such model is the GastroIntestinal Dialysis (GIDM)-colon model, which mimics the physiological processes of digestion and absorption in the stomach, small intestine, and colon. nih.govmdpi.com

These in vitro studies have provided insights into the biotransformation of tyrosol as it passes through different digestive phases. nih.gov While some tyrosol is absorbed in the upper gastrointestinal tract, a portion reaches the colon, where it is subjected to the metabolic activity of the gut microbiota. nih.gov The gut microflora can biotransform tyrosol into various catabolites, including phenylacetic and phenylpropionic acid derivatives. researchgate.net These models are valuable for identifying the full spectrum of metabolites that may be formed, including those that result from microbial action in the colon, which complements findings from in vivo studies. nih.gov

Comparative Metabolic Fates of Tyrosol and its Sulfated Forms

When comparing the metabolic fates of tyrosol and its primary metabolite, tyrosol-4-sulfate, a key distinction lies in their biological activity and subsequent processing. Tyrosol itself is a phenolic antioxidant, but its efficacy in the body is linked to the properties of its metabolites. nih.gov

Research has shown that the sulfation of tyrosol does not necessarily lead to a loss of biological function. nih.govnih.gov Studies on Caco-2 human enterocyte-like cells have demonstrated that tyrosol-4-sulfate can protect against oxidative stress, with an efficiency comparable to that of the parent compound, tyrosol. nih.govresearchgate.net This suggests that the sulfated metabolite retains antioxidant capabilities. nih.govresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Tyrosol |

| Tyrosol Sulfate Sodium Salt |

| Tyrosol-4-sulfate (T4S) |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| Hydroxytyrosol (B1673988) |

| Phenylacetic acid |

Mechanistic Exploration of Biological Activities in Preclinical Models

Modulation of Coagulation Pathways by Sulfated Tyrosol Derivatives

Sulfated derivatives of tyrosol have been examined for their effects on blood coagulation, a critical process in hemostasis and thrombosis. Studies have utilized both in vitro and in vivo models to characterize these effects.

The anticoagulant potential of sulfated tyrosol and its oligomeric forms has been evaluated in human plasma using standard clotting assays. nih.gov In these tests, sulfated dehydroxyphenylethyl alcohols (DHPs) have been shown to prolong plasma clotting times. acs.org Specifically, the Activated Partial Thromboplastin Time (APTT), Prothrombin Time (PT), and Thrombin Time (TT) were measured. nih.gov

Oligomeric forms of sulfated tyrosol (OligoTyrS I) demonstrated notable anticoagulant activity, with effects on clotting times that were comparable to the low-molecular-weight heparin, enoxaparin. nih.govacs.org The monomeric form, sulfated tyrosol (TyrS), was found to be less efficient in prolonging clotting times compared to its oligomeric counterparts. nih.gov

Table 1: In Vitro Anticoagulant Activity of Sulfated Tyrosol Derivatives in Human Plasma

| Compound | Assay | Clotting Time (seconds) | Comparison |

| Control | APTT | Baseline | - |

| OligoTyrS I | APTT | Prolonged | 6.4-fold less potent than enoxaparin acs.org |

| Control | PT | Baseline | - |

| Sulfated DHPs | PT | Prolonged | Comparable to enoxaparin acs.org |

| Control | TT | Baseline | - |

| TyrS | APTT, PT, TT | Comparable to control nih.gov | Less efficient than oligomers nih.gov |

Note: This table represents a summary of findings. Exact clotting times can vary based on experimental conditions.

The antithrombotic effects of sulfated tyrosol oligomers have been investigated in animal models. nih.govacs.org In a mouse model where thrombosis was induced by ferric chloride (FeCl₃), intraperitoneal administration of a sulfated tyrosol oligomer (OligoTyrS I) resulted in a significant decrease in the weight of the induced thrombus compared to the control group. nih.govacs.org This finding suggests that the anticoagulant activities observed in vitro may translate to antithrombotic effects in a living system.

To understand the mechanism behind the observed anticoagulant effects, studies have explored the interaction of sulfated tyrosol derivatives with key coagulation enzymes. nih.govacs.org Chromogenic coagulation assays revealed that the anticoagulant effect of the sulfated tyrosol oligomer (OligoTyrS I) was not dependent on the activity of antithrombin. nih.govacs.org Furthermore, the compound did not directly inhibit the activity of Factor Xa or thrombin. nih.govacs.org This suggests that its anticoagulant mechanism of action differs from that of traditional anticoagulants like heparin, which typically function by potentiating antithrombin's inhibition of these enzymes.

Cellular Responses in Endothelial Systems

The vascular endothelium plays a crucial role in regulating vascular function and inflammation. Research has explored how tyrosol sulfate (B86663) metabolites influence endothelial cells, particularly in the context of inflammatory challenges.

The integrity of the endothelial barrier is vital for maintaining vascular homeostasis. nih.govresearchgate.net Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that exposure to inflammatory stimuli like lipopolysaccharide (LPS) can disrupt this barrier by decreasing the levels of tight junction (TJ) proteins. nih.govresearchgate.net

Pre-treatment of HUVECs with tyrosol sulfate (Tyr sulf) demonstrated a protective effect against this LPS-induced disruption. nih.gov The sulfated metabolite significantly preserved the levels of key TJ proteins, including occludin, ZO-1, and JAM-A, thereby helping to maintain the integrity of the endothelial barrier. nih.gov The efficacy of tyrosol sulfate in this regard was found to be comparable to its parent compound, tyrosol. nih.govresearchgate.net

Table 2: Effect of Tyrosol Sulfate on Tight Junction Protein Levels in LPS-Treated HUVECs

| Treatment Group | Occludin Level (% of Control) | ZO-1 Level (% of Control) | JAM-A Level (% of Control) |

| Control | 100% | 100% | 100% |

| LPS (10 µg/mL) | ~70-75% nih.gov | ~70-75% nih.gov | ~70-75% nih.gov |

| Tyrosol Sulfate + LPS | Significantly higher than LPS alone nih.gov | Significantly higher than LPS alone nih.gov | Significantly higher than LPS alone nih.gov |

Note: This table summarizes the reported trends. The values represent the approximate decrease caused by LPS and the protective effect of the pre-treatment.

The protective effects of tyrosol sulfate on the endothelial barrier appear to be linked to its ability to modulate key inflammatory signaling pathways. nih.govresearchgate.net In HUVEC models, LPS treatment triggers the activation of Mitogen-Activated Protein Kinase (MAPK) and the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, both of which are central to the inflammatory response. nih.govresearchgate.netnih.gov

Studies have shown that sulfated metabolites of tyrosol can limit the effects of LPS by acting as signaling molecules. nih.govresearchgate.net Specifically, they have been observed to modulate the activation of the NLRP3 inflammasome complex. nih.gov The inhibition of NLRP3 activation is considered a potential mechanism for the anti-inflammatory action of dietary phenolic compounds. nih.gov By modulating these MAPK and NLRP3 signaling cascades, tyrosol sulfate helps to mitigate the inflammatory response in endothelial cells, which contributes to the preservation of vascular barrier integrity. nih.govresearchgate.netupf.edu

Regulation of Tight Junction Protein Expression (e.g., occludin, ZO-1, JAM-A)

In preclinical models utilizing Human Umbilical Vein Endothelial Cells (HUVEC), Tyrosol sulfate sodium salt has been investigated for its role in maintaining endothelial barrier integrity, particularly under inflammatory conditions induced by lipopolysaccharide (LPS). The maintenance of this barrier is critically dependent on the expression and stability of tight junction (TJ) proteins. nih.govnih.gov

Research has demonstrated that exposure to LPS leads to a significant disruption of the endothelial barrier, characterized by a decrease in the levels of key tight junction proteins. Specifically, a 3-hour incubation with LPS was found to reduce the levels of occludin, Zonula Occludens-1 (ZO-1), and Junctional Adhesion Molecule-A (JAM-A) by approximately 25-30% compared to control cells. nih.gov

Pretreatment of these endothelial cells with tyrosol and its metabolites, including the sulfated form, was shown to counteract the detrimental effects of LPS. These compounds significantly preserved the levels of all three evaluated tight junction proteins. The protective effect was most pronounced for occludin, where pretreatment with Tyrosol sulfate and other metabolites completely inhibited the LPS-induced decrease in protein concentration. nih.gov This suggests that Tyrosol sulfate can act as a signaling molecule that contributes to the preservation of vascular barrier function by preventing the loss of essential tight junction proteins during an inflammatory challenge. nih.govnih.gov

Table 1: Effect of Tyrosol Sulfate Pretreatment on Tight Junction Protein Levels in LPS-Treated HUVEC Cells

| Tight Junction Protein | LPS-Induced Effect (without pretreatment) | Outcome with Tyrosol Sulfate Pretreatment |

|---|---|---|

| Occludin | ~25-30% decrease | Complete inhibition of protein decrease |

| Zonula Occludens-1 (ZO-1) | ~25-30% decrease | Significant preservation of protein levels |

| Junctional Adhesion Molecule-A (JAM-A) | ~25-30% decrease | Significant preservation of protein levels |

Data synthesized from preclinical findings. nih.gov

Antioxidant Mechanisms and Oxidative Stress Mitigation

Radical Scavenging Capabilities (e.g., DPPH Assay)

The antioxidant potential of Tyrosol sulfate (TyrS) has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. In one study, the antioxidant properties of TyrS were compared to its oligomeric forms (OligoTyrS I and II) and the standard antioxidant, Trolox. nih.govacs.org

The results from this assay indicated that while TyrS possesses antioxidant activity, its oligomeric forms, which are polymers of the sulfated monomer, are more effective radical scavengers. This suggests that the polymerization of TyrS enhances its antioxidant capacity. The study highlights that the presence of a free phenolic hydroxyl group is crucial for the antioxidant activity, and the sulfation of the alcoholic hydroxyl group does not eliminate this property. nih.govacs.org For the parent compound, tyrosol, DPPH assays have shown it effectively reduces the stable DPPH free radical, with one study reporting an IC50 value of 8.51 µg/mL. scielo.br

Table 2: Comparative DPPH Radical Scavenging Activity

| Compound | Antioxidant Activity Observation |

|---|---|

| Tyrosol Sulfate (TyrS) | Demonstrated antioxidant activity. |

| Sulfated Tyrosol Oligomers (OligoTyrS) | Proved to be more active antioxidants than the monomeric TyrS. |

| Tyrosol (Parent Compound) | Evident DPPH radical scavenging activity (IC50 of 8.51 µg/mL in one study). scielo.br |

Data based on comparative preclinical assays. nih.govacs.org

Protective Effects against Oxidized Metabolite-Induced Cellular Damage

In preclinical studies using Caco-2 human enterocyte-like cells, Tyrosol sulfate has demonstrated a significant protective effect against cellular damage induced by oxidized metabolites, specifically oxidized cholesterol. unipv.it Oxidized cholesterol is known to exert a pro-oxidant effect, leading to the generation of reactive oxygen species (ROS), increased oxidative damage (measured by malondialdehyde - MDA - levels), and a decrease in the concentration of reduced glutathione.

The research showed that Tyrosol sulfate metabolites were able to effectively counteract the oxidizing action of oxidized cholesterol. The protective efficiency of these sulfate metabolites in the intestinal cells was found to be comparable to that of the parent compound, tyrosol. This finding supports the concept that the beneficial biological effects of tyrosol are retained even after it undergoes extensive metabolism in the body to its sulfated form. unipv.it

Other Investigated Biological Modulations

Nitric Oxide Homeostasis in Endothelial Cells

Tyrosol sulfate has been implicated in the maintenance of nitric oxide (NO) balance in vascular endothelial cells, which is crucial for maintaining vascular homeostasis. nih.govnih.gov Nitric oxide is a key signaling molecule that mediates vasodilation and inhibits processes like platelet aggregation and leukocyte adhesion to the endothelium. nih.govmdpi.com

In a study conducted on human aortic endothelial cells (HAEC), researchers investigated the contribution of conjugated metabolites of tyrosol, including Tyrosol sulfate (TYR-S), to the release and availability of NO. The findings revealed that TYR-S, among other metabolites, enhanced the activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. nih.govnih.gov By promoting the activation of eNOS, Tyrosol sulfate contributes to increased NO production and availability. This action helps to inhibit the depletion of NO that can be caused by the overproduction of superoxide radicals. nih.govnih.gov

Table 3: Investigated Effects of Tyrosol Sulfate on Nitric Oxide Pathway

| Target/Process | Observed Effect of Tyrosol Sulfate (TYR-S) |

|---|---|

| Endothelial Nitric Oxide Synthase (eNOS) | Enhanced activation. |

| Nitric Oxide (NO) Production | Promoted NO production and availability. |

| Superoxide-induced NO Depletion | Inhibited depletion. |

Data sourced from in vitro studies on human aortic endothelial cells. nih.govnih.gov

Future Research Trajectories and Academic Significance

Development of Novel Bioinspired Sulfated Compounds

The synthesis of novel sulfated compounds inspired by natural molecules like tyrosol is a key area of future research. Scientists are developing methods to create derivatives with enhanced biological activities. A significant approach has been the mild sulfation of tyrosol and its oligomers (short polymer chains). One such procedure utilizes a sulfur trioxide triethylamine complex in anhydrous dimethylformamide to achieve sulfation.

A primary goal of this bio-inspired synthesis is to selectively derivatize the alcoholic hydroxyl (OH) group of tyrosol, while leaving the phenolic OH group unmodified. This strategy is crucial because the free phenolic hydroxyl is thought to be essential for the compound's antioxidant activity. By preserving this functional group, researchers aim to develop new sulfated molecules that combine the beneficial properties of the parent phenol (B47542) with the altered bioavailability and potentially novel activities conferred by the sulfate (B86663) group. This approach has led to the creation of sulfated tyrosol oligomers which have been investigated for various biological properties.

Elucidation of Comprehensive Structure-Activity Relationships for Tyrosol Sulfate Derivatives

A critical aspect of ongoing research is to understand how the chemical structure of tyrosol sulfate derivatives relates to their biological function. Studies have begun to compare the efficacy of monomeric sulfated tyrosol (TyrS) with its sulfated oligomeric forms (OligoTyrS).

Initial findings indicate that the degree of polymerization plays a significant role in the compound's activity. For instance, sulfated oligomers of tyrosol have demonstrated greater efficiency as both antioxidants and anticoagulants compared to the single-unit sulfated monomer. mdpi.comresearchgate.net This suggests that the larger, more complex structure of the oligomers enhances their interaction with biological targets.

Furthermore, research highlights the importance of the sulfation position. The selective sulfation of the alcoholic hydroxyl group, while leaving the phenolic hydroxyl group free, is a key structural feature for maintaining antioxidant capacity. mdpi.com The anticoagulant effects of some sulfated tyrosol oligomers have been shown to be independent of antithrombin or direct inhibition of Factor Xa and thrombin, pointing to a unique mechanism of action that warrants further investigation. researchgate.netunica.it

This interactive table summarizes the comparative activities of different tyrosol sulfate derivatives based on available research findings. mdpi.comresearchgate.netunica.it

Advanced Modeling of Metabolic and Mechanistic Pathways

Understanding the metabolic fate and mechanism of action of tyrosol sulfate is fundamental to harnessing its potential. In humans, sulfation represents a major metabolic pathway for tyrosol, occurring predominantly in the liver. nih.govresearchgate.net The key enzyme responsible for this biotransformation is Sulfotransferase 1A3 (SULT1A3), which catalyzes the transfer of a sulfonate group to tyrosol, forming Tyrosol 4'-O-sulfate. nih.gov

Significantly, research indicates that these metabolic derivatives are not merely inactive excretion products. Studies have shown that tyrosol sulfate metabolites can retain the biological effects of the parent compound. nih.govzeytindostu.org.tr For example, both tyrosol and its sulfate metabolites have been shown to protect intestinal Caco-2 cells from oxidative stress induced by oxidized cholesterol, with the sulfated form demonstrating comparable efficacy to the parent tyrosol. zeytindostu.org.tr This suggests that the beneficial effects observed after consuming tyrosol-rich foods like olive oil may be, in part, attributable to the actions of its sulfated metabolites. Advanced modeling of these pathways will help to predict the bioavailability and bioactivity of tyrosol sulfate and guide future therapeutic applications.

This interactive table outlines the key aspects of tyrosol metabolism leading to the formation of Tyrosol Sulfate. nih.govresearchgate.netnih.govzeytindostu.org.tr

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Tyrosol Sulfate Sodium Salt, and how can purity be verified during the process?

- Methodological Answer : Synthesis typically involves sulfation of tyrosol (4-hydroxyphenethyl alcohol) using sulfating agents like sulfur trioxide complexes or chlorosulfonic acid in controlled alkaline conditions. Sodium salt formation is achieved via neutralization with sodium hydroxide.

- Purity Verification : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 280 nm to quantify unreacted tyrosol. Confirm sulfation via Fourier-Transform Infrared Spectroscopy (FTIR) by identifying S=O stretching bands (~1250 cm⁻¹) and sulfate ester peaks. Reference standards should be prepared as per pharmacopeial guidelines for test solutions .

Q. Which analytical techniques are most reliable for characterizing Tyrosol Sulfate Sodium Salt in complex biological matrices?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is optimal for detecting low concentrations in biological fluids. Use a reversed-phase column (e.g., Agilent ZORBAX SB-C18) with a mobile phase of 0.1% formic acid in water/acetonitrile. For structural confirmation, employ Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on ¹H-NMR chemical shifts (δ 6.7–7.2 ppm for aromatic protons) and ³⁵S-NMR for sulfate group identification .

Q. How should researchers design experiments to assess the stability of Tyrosol Sulfate Sodium Salt under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using a factorial design:

- Variables : pH (2.0, 7.4, 9.0) and temperature (4°C, 25°C, 40°C).

- Analysis : Monitor degradation via HPLC at intervals (0, 7, 14, 30 days). Use Arrhenius plots to predict shelf life. Include buffer solutions prepared as per USP guidelines (e.g., potassium phosphate buffers) to control ionic strength .

Advanced Research Questions

Q. What strategies can resolve contradictions in pharmacokinetic data for Tyrosol Sulfate Sodium Salt across different in vivo models?

- Methodological Answer :

- Meta-Analysis : Aggregate data from rodent and non-rodent studies, adjusting for metabolic differences (e.g., cytochrome P450 activity).

- Isotopic Labeling : Use ¹⁴C-labeled Tyrosol Sulfate to track absorption/distribution discrepancies.

- Statistical Tools : Apply mixed-effects models to account for interspecies variability. Reference peer-review recommendations for balanced hypothesis testing .

Q. How can researchers optimize the synthesis of Tyrosol Sulfate Sodium Salt to improve yield while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to test variables: sulfation time, reagent molar ratio, and reaction temperature.

- Byproduct Mitigation : Introduce scavengers like dimethyl sulfoxide (DMSO) to reduce sulfonic acid derivatives. Monitor intermediates via thin-layer chromatography (TLC) .

Q. What novel methodologies exist for studying the interaction of Tyrosol Sulfate Sodium Salt with cellular membranes or proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or recombinant proteins on sensor chips to measure binding affinity (KD).

- Molecular Dynamics Simulations : Use software like GROMACS to model sulfate group interactions with membrane phospholipids. Validate with fluorescence anisotropy assays .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in Tyrosol Sulfate Sodium Salt when replicating published studies?

- Methodological Answer :

- Quality Control (QC) : Implement ISO 17025-compliant protocols for raw material sourcing (e.g., tyrosol purity ≥98%) and reaction monitoring.

- Interlaboratory Comparisons : Share samples with collaborating labs for cross-validation. Use databases like Web of Science to identify critical parameters affecting reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Tyrosol Sulfate Sodium Salt toxicity studies?

- Methodological Answer :

- Probit Analysis : Calculate LD₅₀ values using maximum likelihood estimation.

- Benchmark Dose (BMD) Modeling : Apply EPA-developed software (e.g., BMDS) to assess non-linear responses. Include 95% confidence intervals to address variability .

Tables for Methodological Reference

| Parameter | Synthesis Optimization (DoE) | Study Design |

|---|---|---|

| Independent Variables | Time, molar ratio, temperature | pH, temperature |

| Dependent Variables | Yield, purity | Degradation rate |

| Statistical Tool | RSM | Factorial ANOVA |

| Critical Validation | TLC/HPLC | Accelerated stability tests |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.